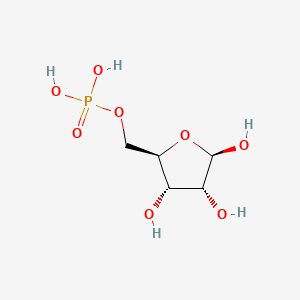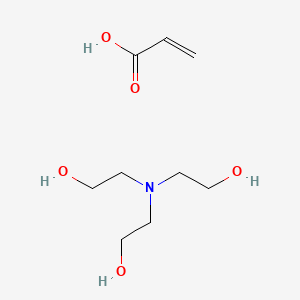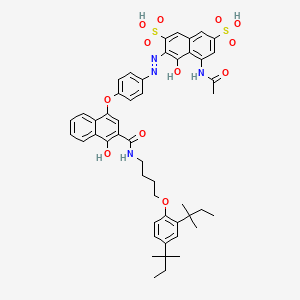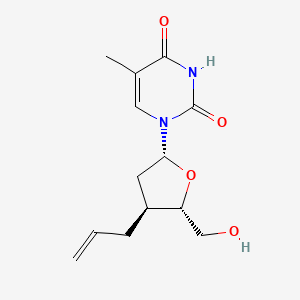
3'-Allyl-3'-deoxythymidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Allyl-3’-deoxythymidine is a modified nucleoside analog derived from thymidine. It features an allyl group attached to the 3’ position of the deoxyribose sugar, replacing the hydroxyl group typically found in thymidine. This modification can significantly alter the compound’s biological properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Allyl-3’-deoxythymidine typically involves the allylation of 3’-deoxythymidine. One common method is the 1,3-dipolar cycloaddition of alkenes to 3’-azido-3’-deoxythymidine, which can be performed under mild conditions without the need for transition metal catalysts . This reaction can be carried out using acrylonitrile, acrylamide, vinyl acetate, and allyl alcohol as dipolarophiles .
Industrial Production Methods
While specific industrial production methods for 3’-Allyl-3’-deoxythymidine are not well-documented, the general principles of nucleoside analog synthesis apply. These typically involve large-scale chemical reactions in controlled environments, ensuring high purity and yield. The use of automated synthesis equipment and stringent quality control measures are standard practices in the industry.
化学反应分析
Types of Reactions
3’-Allyl-3’-deoxythymidine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction can produce saturated hydrocarbons.
科学研究应用
3’-Allyl-3’-deoxythymidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential effects on DNA synthesis and repair mechanisms.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It can be used in the development of new pharmaceuticals and diagnostic tools.
作用机制
The mechanism of action of 3’-Allyl-3’-deoxythymidine involves its incorporation into DNA during replicationThis can disrupt the replication of viral or cancerous cells, making it a potential therapeutic agent .
相似化合物的比较
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral agent used in the treatment of HIV.
3’-Fluoro-3’-deoxythymidine (FLT): Used in imaging studies to monitor cellular proliferation.
3’-Deoxy-3’-thiothymidine (S-dT): Studied for its potential anticancer properties.
Uniqueness
3’-Allyl-3’-deoxythymidine is unique due to the presence of the allyl group, which imparts distinct chemical and biological properties. Unlike AZT, which primarily targets viral reverse transcriptase, 3’-Allyl-3’-deoxythymidine may have broader applications due to its ability to interfere with DNA synthesis in various contexts .
属性
CAS 编号 |
120232-10-2 |
|---|---|
分子式 |
C13H18N2O4 |
分子量 |
266.29 g/mol |
IUPAC 名称 |
1-[(2R,4S,5S)-5-(hydroxymethyl)-4-prop-2-enyloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H18N2O4/c1-3-4-9-5-11(19-10(9)7-16)15-6-8(2)12(17)14-13(15)18/h3,6,9-11,16H,1,4-5,7H2,2H3,(H,14,17,18)/t9-,10+,11+/m0/s1 |
InChI 键 |
HZSCNTUVLCLTPA-HBNTYKKESA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)CC=C |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[4-[2-(dimethylamino)ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]-N,N-dimethylethanamine oxide](/img/structure/B12797701.png)
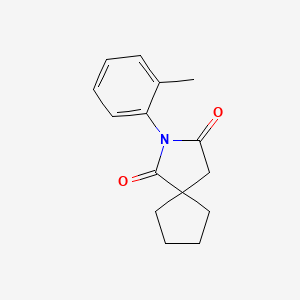

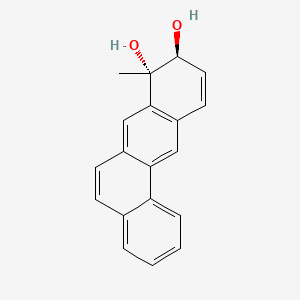

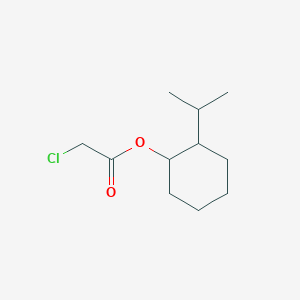

![6-[Methyl-(4-methylphenyl)sulfonylamino]hexanoic acid](/img/structure/B12797749.png)


